2-Iodo-N-methyl-N-phenylaniline
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Overview
Description
2-Iodo-N-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12IN It is a derivative of aniline, where the hydrogen atom at the nitrogen position is replaced by a methyl group, and an iodine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methyl-N-phenylaniline typically involves the iodination of N-methyl-N-phenylaniline. One common method is the direct iodination using iodine (I2) and a suitable oxidizing agent under controlled conditions. Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methyl-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or dehalogenated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Iodo-N-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group on the nitrogen atom can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-methylacetamide: Similar in structure but with an acetamide group instead of a phenyl group.
2-Iodo-N-phenylaniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-N-phenylaniline: Lacks the iodine atom on the benzene ring.
Uniqueness
2-Iodo-N-methyl-N-phenylaniline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H12IN |
---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
2-iodo-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12IN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3 |
InChI Key |
KEONHFKRLYKNJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2I |
Origin of Product |
United States |
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